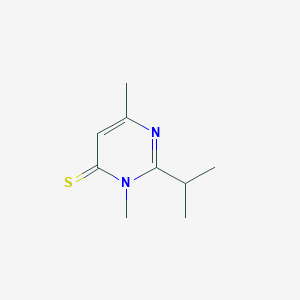
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound features a thione group, which is a sulfur analog of a ketone, adding unique properties to its chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diketone and an amine, the reaction proceeds through intermediate stages involving condensation and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methyl groups and the isopropyl group can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted pyrimidines depending on the reagents used.
科学研究应用
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific chemical properties.
作用机制
The mechanism of action of 3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2-Mercaptopyrimidine: Another pyrimidine derivative with a thione group.
4-Methyl-2-thiouracil: A pyrimidine analog with similar sulfur-containing functional groups.
Uniqueness
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and isopropyl groups, along with the thione functionality, makes it a versatile compound for various applications.
属性
CAS 编号 |
105459-41-4 |
|---|---|
分子式 |
C9H14N2S |
分子量 |
182.29 g/mol |
IUPAC 名称 |
3,6-dimethyl-2-propan-2-ylpyrimidine-4-thione |
InChI |
InChI=1S/C9H14N2S/c1-6(2)9-10-7(3)5-8(12)11(9)4/h5-6H,1-4H3 |
InChI 键 |
QCTDVYOBXISEJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)N(C(=N1)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
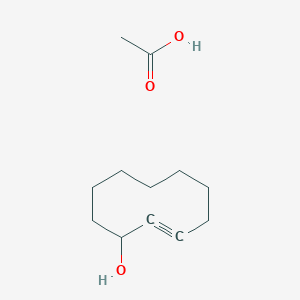
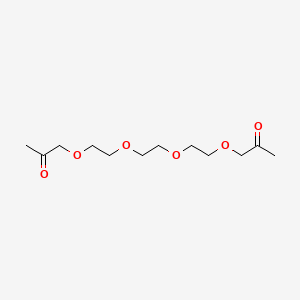
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
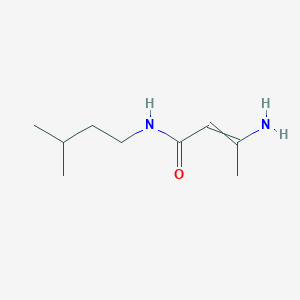
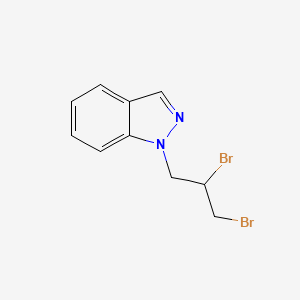

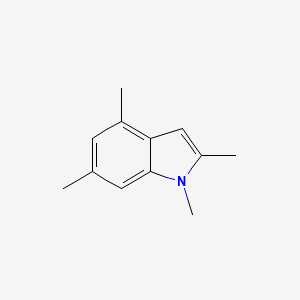
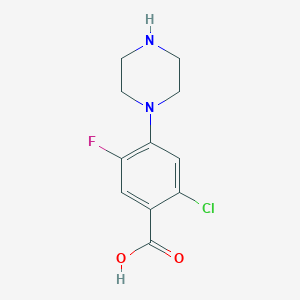

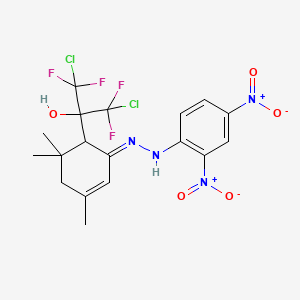
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
